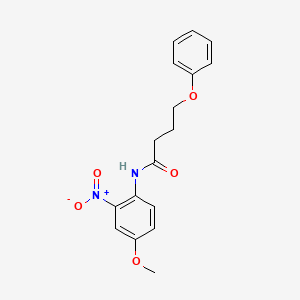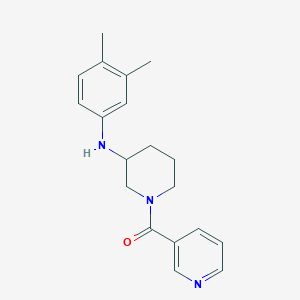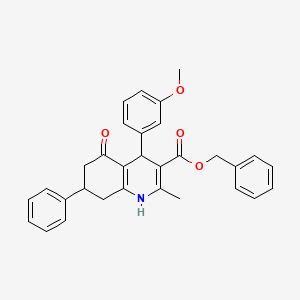
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of nitrophenyl-containing molecules, which are known for their diverse biological activities. MNPN has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated in recent years.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to have potent anti-proliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the ability of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide to inhibit the activity of certain enzymes that are critical for cancer cell growth and proliferation.
Another area of research where N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has shown promise is in the field of neuroscience. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. These effects are thought to be due to the ability of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide to modulate certain signaling pathways that are involved in neuronal survival and function.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is complex and involves several different signaling pathways. One of the key targets of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in a variety of cellular processes, including cell growth, differentiation, and survival. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to inhibit the activity of GSK3β, which leads to downstream effects on other signaling pathways, including the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide are diverse and depend on the specific cell type and tissue being studied. In cancer cells, N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis, which leads to a decrease in tumor growth and proliferation. In neuronal cells, N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to protect against oxidative stress and inflammation, which are key drivers of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide in lab experiments is its potent biological activity. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to have activity against a wide range of cell types and tissues, which makes it a versatile tool for studying a variety of biological processes. However, one of the limitations of using N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide. One area of interest is in the development of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is in the elucidation of the precise mechanisms by which N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide exerts its biological effects. Finally, there is interest in developing more efficient and cost-effective methods for synthesizing N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide, which could make it more accessible to researchers.
Métodos De Síntesis
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-methoxy-2-nitroaniline with 4-bromobutyric acid to form 4-bromo-N-(4-methoxy-2-nitrophenyl)butanamide. This intermediate is then reacted with phenol in the presence of a base to form N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide. The synthesis of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-9-10-15(16(12-14)19(21)22)18-17(20)8-5-11-24-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHYZCRKYQMTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6151176 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)


![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4923503.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)